molecular formula C20H17N3O3 B2991093 1'-(1H-1,3-benzodiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1705838-95-4

1'-(1H-1,3-benzodiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2991093
CAS No.: 1705838-95-4
M. Wt: 347.374
InChI Key: BNPKUDGKZOYRMP-UHFFFAOYSA-N
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Description

The compound 1'-(1H-1,3-benzodiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one features a spirocyclic core integrating benzofuran and piperidine moieties, with a 1,3-benzodiazole (benzimidazole) substituent at the 1' position.

Properties

IUPAC Name

1'-(3H-benzimidazole-5-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-18(13-6-7-16-17(10-13)22-12-21-16)23-9-3-8-20(11-23)15-5-2-1-4-14(15)19(25)26-20/h1-2,4-7,10,12H,3,8-9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPKUDGKZOYRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=CC4=C(C=C3)N=CN4)C5=CC=CC=C5C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(1H-1,3-benzodiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and benzofuran intermediates, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1’-(1H-1,3-benzodiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1’-(1H-1,3-benzodiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1’-(1H-1,3-benzodiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities .

Comparison with Similar Compounds

Core Structural Variations

The spiro[benzofuran-piperidine] framework is shared among several analogs, but substituents at the 1' position critically influence their properties:

Compound Name Substituent at 1' Position CAS Number Molecular Formula Molecular Weight Key Applications/Properties
Target Compound 1H-1,3-Benzodiazole-5-carbonyl Not specified C₁₉H₁₆N₃O₃ 334.35 g/mol Presumed receptor modulation
1'-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one 2,4-Dimethylthiazole-5-carbonyl 1704532-81-9 C₁₈H₁₈N₂O₃S 342.41 g/mol Undisclosed (structural analog)
5-Fluoro-3H-spiro[isobenzofuran-1,4-piperidin]-3-one None (fluoro substitution at benzofuran) 707541-47-7 C₁₂H₁₂FNO₂ 221.23 g/mol Potential fluorinated probe
(R)-1′-Benzyl-3-(2-fluoroethyl)-3H-spiro[2-benzofuran-1,4′-piperidine] Benzyl and fluoroethyl groups Not specified C₂₂H₂₃F₂NO 355.42 g/mol Sigma-1 receptor PET ligand

Key Observations :

  • Fluorinated derivatives (e.g., 5-Fluoro-3H-spiro[...]-3-one) prioritize lipophilicity and metabolic stability, advantageous for CNS-targeting probes .
  • The benzyl-fluoroethyl analog in demonstrates the importance of substituent flexibility in receptor binding, with the fluoroethyl group enabling radiolabeling for PET imaging .

Biological Activity

The compound 1'-(1H-1,3-benzodiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a unique spirocyclic structure that combines the properties of benzodiazole and benzofuran moieties. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's IUPAC name highlights its complex structure, which contributes to its diverse biological activities. The spiro configuration allows for unique interactions with biological targets.

Property Details
Molecular Formula C20H16N2O3
Molecular Weight 336.36 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzodiazole moiety is known for its ability to modulate enzyme activity and receptor interactions. Key mechanisms include:

  • Inhibition of Cyclooxygenase (COX) : This leads to anti-inflammatory effects by reducing prostaglandin synthesis.
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Cell Line IC50 (μM) Effect
MCF-7 (breast cancer)25.72 ± 3.95Induces apoptosis
U87 (glioblastoma)45.2Significant cytotoxicity

Antimicrobial Properties

The compound also exhibits antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting DNA replication.

Pathogen Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.030

Study 1: Anticancer Efficacy

A study conducted on tumor-bearing mice showed that the administration of the compound significantly suppressed tumor growth compared to control groups. The results indicated that the compound could be a promising candidate for further development in cancer therapy.

Study 2: Antioxidant Activity Assessment

Using the ABTS Radical Cation Decolorization Assay, the compound demonstrated substantial antioxidant activity with a percentage inhibition comparable to standard antioxidants like ascorbic acid.

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